3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Properties
IUPAC Name |
3-ethyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h6-7H,2-5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQUJMZZIMIATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
Aldol Condensation: Using bisacetoxy-diketopiperazine and protected 1,3-β-dialdehydes or alkynyl aldehydes under mild basic conditions (e.g., cesium carbonate in dimethylformamide) at ambient temperature to avoid epimerization.
Pyrrole Annulation and Cyclization: Acid-catalyzed cyclization (e.g., camphor sulfonic acid in refluxing toluene) induces N–C bond formation, completing the pyrrole ring and bicyclic fusion.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Aldol Condensation | Cs2CO3, DMF, room temperature | Mild conditions prevent epimerization | High (not quantified) |
| Pyrrole Annulation | Camphor sulfonic acid, refluxing toluene | 2 h reaction time; geometric isomers converge | 19–40 (varies with substrate) |
- The reaction tolerates both Z and E isomers of the aldol product, which equilibrate during cyclization.
- Use of dimethyl ketal derivatives can improve yields by removing inhibitory byproducts.
- Alternative acids (TsOH, PPTS, TMSCl) showed no significant yield improvement.
Substrate Scope
- Protected 1,3-β-dialdehydes and alkynyl aldehydes serve as versatile substrates.
- Alkynyl aldehydes are prepared by metalation and formylation of terminal alkynes.
- This approach allows late-stage diversification of the pyrrolodiketopiperazine core.
Alternative Synthetic Routes and Considerations
- Traditional peptide coupling to form pyrrole-2-carboxamide derivatives followed by cyclization (Path A) is limited by harsh conditions and availability of substituted pyrrole precursors.
- The Path B approach avoids elevated temperatures and base-induced epimerization.
- The synthetic strategy is adaptable for preparing various substituted derivatives by modifying aldehyde precursors.
Research Findings and Practical Implications
- The synthetic methods for pyrrolodiketopiperazines, including 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, enable access to bioactive compounds with potential antimicrobial, anticancer, and quorum sensing inhibitory properties.
- Mild reaction conditions preserve stereochemical integrity, crucial for biological activity.
- Late-stage annulation allows medicinal chemists to explore chemical space efficiently for drug development.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aldol Condensation | Reaction of bisacetoxy-DKP with aldehydes | Cs2CO3, DMF, ambient temperature | Mild, preserves stereochemistry | Requires protected aldehydes |
| Pyrrole Annulation | Acid-catalyzed cyclization to form pyrrole | Camphor sulfonic acid, refluxing toluene | Efficient ring closure, late-stage functionalization | Moderate yields, sensitive to byproducts |
| Peptide Coupling + Cyclization (Path A) | Formation of pyrrole-2-carboxamide then DKP cyclization | Peptide coupling reagents, base, heat | Established method | Harsh conditions, limited substrate scope |
Chemical Reactions Analysis
3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds related to 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibit potent antimicrobial properties. A study involving a derivative of this compound showed significant effectiveness against multidrug-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 mg/L and a minimum bactericidal concentration (MBC) of 20 mg/L. The compound was isolated from Bacillus tequilensis MSI45, highlighting its potential as an antibiotic agent .
Quorum Sensing Inhibition
Another promising application of this compound is in the inhibition of quorum sensing (QS), a mechanism that bacteria use for communication and biofilm formation. A study found that extracts containing 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione exhibited approximately 99% anti-quorum sensing activity against Chromobacterium violaceum CV026 without exhibiting antibacterial effects . This indicates that the compound may be effective in preventing biofilm formation, which is crucial in treating chronic bacterial infections.
Antioxidant Properties
The antioxidant activity of compounds related to this compound enhances their therapeutic potential. The isolated compound from Bacillus tequilensis not only demonstrated antimicrobial activity but also showed high antioxidant properties, suggesting that it could improve the efficacy and safety profile of new drug formulations .
Drug Development Potential
The unique structure and biological activities of this compound make it a candidate for further research in drug development. Its ability to inhibit quorum sensing and its antimicrobial properties suggest that it could be used to combat infections caused by biofilm-forming bacteria, which are often resistant to conventional antibiotics .
Case Study 1: Antimicrobial Efficacy Against S. aureus
In a study conducted by researchers isolating marine sponge-associated bacteria, the strain Bacillus tequilensis MSI45 was identified as a potent producer of pyrrolo[1,2-a]pyrazine-1,4-dione derivatives. The study optimized culture conditions to enhance yield and characterized the compound's structure using spectroscopic methods such as FT-IR and NMR . The findings support the compound's potential as a new antibiotic.
Case Study 2: Anti-quorum Sensing Activity
The extract from Exiguobacterium indicum SJ16 containing 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione was tested for its ability to inhibit QS in Pseudomonas aeruginosa. The results indicated significant changes in biofilm architecture and reduced virulence factors without affecting bacterial growth within the biofilm. This suggests a novel approach to managing infections associated with biofilms .
Mechanism of Action
The mechanism of action of 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to biological macromolecules such as proteins, lipids, and DNA . The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes to exert its protective effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Insights
Antimicrobial Activity: 3-Isobutyl and 3-Benzyl Derivatives: Exhibit strong antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with higher efficacy in Gram-positive bacteria . 3-Phenylmethyl Derivative: Shows selective antifungal activity against Candida albicans with minimal cytotoxicity . 3-(2-Methylpropyl) Derivative: Inhibits biofilm formation in P. mirabilis and E. coli at concentrations as low as 5 mg/mL .
Antioxidant and Anticancer Activity :
- 3-Methyl Derivative : Isolated from Streptomyces pluripotens, demonstrates moderate antioxidant activity via DPPH radical scavenging .
- 3-Benzyl and 3-Isobutyl Derivatives : Induce apoptosis in cancer cells (HeLa, A549) through DNA fragmentation and morphological changes .
Niche Applications: 3-Isopropyl Derivative: Acts as an algicide against harmful algal blooms, disrupting Microcystis aeruginosa cells . 3-Benzyl Derivative: Moderately inhibits nematode egg hatching (40–57.9% at 10 mg/mL) .
Physicochemical and Molecular Differences
- Molecular Weight : Substituents significantly alter molecular mass. For example:
- Hydrophobicity : Branched alkyl groups (e.g., isobutyl) enhance lipid solubility, improving membrane penetration for antimicrobial activity .
Biological Activity
3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various pathogens, particularly multidrug-resistant strains of Staphylococcus aureus.
- Antioxidant Properties : Demonstrates significant antioxidant activity, which may enhance its therapeutic potential.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
- Antitumor Activity : Investigated for its ability to inhibit tumor growth through various mechanisms.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is known to interact with specific molecular targets and pathways:
- Enzyme Inhibition : The compound can inhibit certain kinases involved in cell signaling, which is crucial for cancer progression and inflammation.
- Biofilm Disruption : It shows promise in disrupting bacterial biofilms, potentially aiding in the treatment of chronic infections.
Antimicrobial Activity
A study isolated this compound from Bacillus tequilensis MSI45 and demonstrated its potent antimicrobial effects against multidrug-resistant S. aureus. The minimum inhibitory concentration (MIC) was found to be 15 ± 0.172 mg/L, with a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L. This suggests a strong potential for developing new antibiotics based on this compound .
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity. This property is vital for its application in drug development as it may reduce oxidative stress associated with various diseases .
Anti-quorum Sensing Activity
In studies involving Pseudomonas aeruginosa, the compound demonstrated significant anti-quorum sensing activity. It effectively inhibited biofilm formation and reduced virulence factors without exerting antibacterial effects directly, indicating a novel approach to managing bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antioxidant |
| (3S,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine | Structure | Similar activities but less potent |
| (3s,8ar)-3-(4-Hydroxybenzyl)Hexahydropyrrolo[1,2-a]Pyrazine-1,4-Dione | Structure | Enhanced biological activity due to additional functional groups |
Case Studies
- Isolation from Marine Bacteria : The compound was isolated from marine sponge-associated bacteria and exhibited strong antimicrobial activity against resistant strains. This highlights the potential of marine-derived compounds in pharmaceutical applications .
- Quorum Sensing Inhibition : A study on Exiguobacterium indicum SJ16 showed that extracts containing similar compounds could inhibit quorum sensing in Pseudomonas aeruginosa, suggesting applications in preventing biofilm-related infections .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, and how are they experimentally validated?
- Answer : The compound’s molecular formula is C₉H₁₄N₂O₂ (molecular weight: 182.22 g/mol). Structural validation is achieved via single-crystal X-ray diffraction, which confirms its monoclinic crystal system (space group P2₁) with unit cell parameters a = 6.8657 Å, b = 9.9258 Å, c = 7.0040 Å, and β = 90.892° . Gas chromatography (GC) with non-polar columns and temperature programming is recommended for purity analysis, as demonstrated in NIST protocols for related pyrrolo-pyrazine derivatives .
Q. What synthetic routes are commonly employed for preparing diketopiperazine derivatives like this compound?
- Answer : Cyclic diketopiperazines are typically synthesized via cyclization of dipeptides under thermal or catalytic conditions. For example, ethyl 1,2,4-triazole-3-carboxylate derivatives can be reacted with ammonium acetate at 150°C in sealed tubes to form analogous heterocycles . Stereochemical control (e.g., (3R,8aS) configuration) is achieved using enantiopure starting materials or chiral catalysts .
Q. How can researchers verify the stereochemical purity of this compound?
- Answer : Polarimetry and chiral HPLC are standard methods. Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as shown for the (3R,8aS)-enantiomer, where the ethyl substituent occupies a specific axial position in the bicyclic framework .
Advanced Research Questions
Q. What computational strategies are available to predict reaction pathways for synthesizing or modifying this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) coupled with reaction path search algorithms can model transition states and intermediates. Institutions like ICReDD integrate these methods with experimental data to optimize reaction conditions, reducing trial-and-error approaches . For example, Crippen’s fragmentation method predicts logP (0.522) and water solubility (log10WS = -1.51) .
Q. How do crystallographic data resolve contradictions in reported structural or spectroscopic properties?
- Answer : Discrepancies in NMR or mass spectral data (e.g., isobaric interferences) are resolved via crystallographic validation. The monoclinic structure of (3R,8aS)-3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione clarifies bond angles and torsional strain, which influence spectroscopic signatures . Cross-referencing with NIST’s GC-MS libraries (e.g., InChIKey OWOHLURDBZHNGG) ensures consistency .
Q. What safety protocols are critical for handling diketopiperazine derivatives in laboratory settings?
- Answer : Key precautions include:
- Storage : 2–8°C under inert atmosphere to prevent oxidation .
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory hazards (H373) .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid environmental release (H420) .
Q. How can researchers design experiments to study the compound’s stability under varying pH or temperature conditions?
- Answer : Accelerated stability studies involve:
- Thermal stress : Heating samples to 40–60°C and monitoring degradation via HPLC .
- pH profiling : Incubate the compound in buffers (pH 1–13) and quantify hydrolytic products using LC-MS .
- Light exposure : UV-vis spectroscopy tracks photodegradation kinetics .
Methodological Notes
- Analytical Cross-Validation : Combine GC (non-polar columns), NMR (¹H/¹³C), and X-ray diffraction to address structural ambiguities .
- Stereoselective Synthesis : Use chiral auxiliaries or enzymatic resolution for enantiopure yields .
- Data Reproducibility : Adhere to NIST’s temperature gradients (e.g., 50°C to 280°C at 10°C/min) for GC comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
